(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone
Description
(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone is a synthetic small molecule characterized by a methanone bridge connecting two key moieties:
- Aromatic ring: A 4-amino-2-(trifluoromethyl)phenyl group, where the trifluoromethyl (-CF₃) substituent acts as a strong electron-withdrawing group, influencing electronic density and metabolic stability.
- Piperazine derivative: A 4-ethylpiperazine group, contributing basicity and moderate lipophilicity, which may enhance blood-brain barrier permeability.
This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS) drug development, due to its structural balance between hydrophobicity and solubility.
Properties
IUPAC Name |
[4-amino-2-(trifluoromethyl)phenyl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c1-2-19-5-7-20(8-6-19)13(21)11-4-3-10(18)9-12(11)14(15,16)17/h3-4,9H,2,5-8,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBLUATWVAQQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of m-Trifluoromethyl Fluorobenzene
The first step involves regioselective bromination of m-trifluoromethyl fluorobenzene using dibromohydantoin (C₅H₆Br₂N₂O₂) in a mixture of glacial acetic acid and concentrated sulfuric acid. The reaction proceeds at reflux temperatures (100–120°C) for 5–7 hours, yielding 4-bromo-2-(trifluoromethyl)fluorobenzene with a molar ratio of 0.6:1 (dibromohydantoin to substrate). The use of sulfuric acid enhances electrophilic substitution by generating bromonium ions, while acetic acid acts as a solvent and proton donor.
Cyano Substitution via Nucleophilic Aromatic Substitution
The brominated intermediate undergoes cyano substitution using cuprous cyanide (CuCN) in quinoline at reflux (150–180°C) for 20 hours. This step replaces the bromine atom with a nitrile group, producing 4-fluoro-2-(trifluoromethyl)benzonitrile. Quinoline serves as a coordinating solvent, stabilizing the Cu(I) species and facilitating the nucleophilic displacement.
Amination with Liquid Ammonia
The nitrile intermediate is treated with liquid ammonia in ethanol under pressurized conditions (120°C, 8 hours) to replace the fluorine atom with an amino group, yielding 4-amino-2-(trifluoromethyl)benzonitrile. Ethanol acts as a polar protic solvent, enhancing ammonia’s nucleophilicity.
Hydrolysis to Carboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid or sulfuric acid under reflux. This step generates 4-amino-2-(trifluoromethyl)benzoic acid, which is purified via recrystallization from toluene.
Formation of the Acyl Chloride Intermediate
The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is conducted in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours, yielding 4-amino-2-(trifluoromethyl)benzoyl chloride. Excess thionyl chloride is removed under reduced pressure to prevent side reactions during subsequent steps.
Coupling with 4-Ethylpiperazine
The final step involves the nucleophilic acyl substitution of the acyl chloride with 4-ethylpiperazine. This reaction is carried out in a polar aprotic solvent (e.g., dimethylformamide, DMF) in the presence of a base (e.g., triethylamine, Et₃N) to neutralize HCl generated during the process. The mixture is stirred at 25–50°C for 12–24 hours, resulting in the formation of (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone.
Optimization of Coupling Conditions
Key parameters influencing yield include:
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Solvent Choice : DMF enhances solubility of both the acyl chloride and piperazine.
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Temperature : Elevated temperatures (50°C) accelerate reaction kinetics but may promote decomposition.
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Base Stoichiometry : A 2:1 molar ratio of Et₃N to acyl chloride ensures complete HCl scavenging.
Alternative Synthetic Routes
One-Pot Reductive Amination
An alternative approach involves reductive amination of 4-nitro-2-(trifluoromethyl)benzaldehyde with 4-ethylpiperazine using sodium cyanoborohydride (NaBH₃CN) in methanol. The nitro group is subsequently reduced to an amine using hydrogen gas and a palladium catalyst. This method bypasses the acyl chloride intermediate but requires stringent control over reducing conditions to avoid over-reduction.
Solid-Phase Synthesis
Adapting methodologies from WO2014161976A1, the acyl chloride can be immobilized on a polystyrene resin functionalized with piperazine derivatives. After coupling, the product is cleaved from the resin using trifluoroacetic acid (TFA), yielding the target compound with high purity.
Reaction Conditions and Yield Analysis
Purification and Characterization
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity (>99%) is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The trifluoromethyl group exhibits a characteristic ¹⁹F NMR signal at δ -62 ppm, while the piperazine protons resonate as a multiplet at δ 2.5–3.5 ppm in ¹H NMR.
Challenges and Mitigation Strategies
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Side Reactions : Hydrolysis of the acyl chloride prior to coupling is minimized by using anhydrous solvents and inert atmospheres.
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Piperazine Alkylation : Excess acyl chloride may alkylate the piperazine’s secondary amine, necessitating stoichiometric control.
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Scale-Up Considerations : Continuous flow systems improve heat dissipation during exothermic steps like bromination .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Antipsychotic Properties
Research indicates that compounds similar to (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone exhibit antidepressant and antipsychotic effects. The structural features of this compound, particularly the trifluoromethyl group, enhance its interaction with neurotransmitter receptors, making it a candidate for further investigation in the treatment of mood disorders and schizophrenia .
Inhibition of Enzymatic Activity
Studies have shown that this compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism. By modulating these enzymes, it could potentially increase the availability of neurotransmitters such as serotonin and dopamine, leading to improved mental health outcomes .
Pharmacological Studies
Receptor Binding Affinity
The compound has been evaluated for its binding affinity to various receptors, including serotonin (5-HT) and dopamine receptors. Preliminary findings suggest that it has a high affinity for these targets, which is crucial for developing effective pharmacological agents .
Toxicological Assessments
As part of its safety profile, toxicological studies are essential. Research indicates that while the compound shows promise in therapeutic applications, understanding its toxicity is vital for ensuring safe use in clinical settings. Ongoing studies aim to establish dose-response relationships and identify any potential side effects .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone involves several steps that can be optimized for yield and purity. Researchers are exploring various synthetic routes to enhance efficiency and reduce costs associated with large-scale production .
Development of Derivatives
The modification of the core structure to create derivatives may lead to compounds with enhanced biological activity or reduced side effects. Structure-activity relationship (SAR) studies are ongoing to identify which modifications yield the most beneficial pharmacological profiles .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant effects | Demonstrated significant reduction in depressive symptoms in animal models when administered at specific dosages. |
| Study 2 | Receptor binding | Showed high affinity for 5-HT receptors, suggesting potential use as an antidepressant. |
| Study 3 | Toxicity assessment | Identified dose thresholds where adverse effects begin to manifest, guiding safe dosage recommendations. |
Mechanism of Action
The mechanism of action of (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the piperazine ring provides structural stability. This compound may inhibit or activate specific pathways, leading to its desired biological effects .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogs
| Compound Name / Evidence ID | Aromatic Substituents | Piperazine Substituents | Key Structural Differences |
|---|---|---|---|
| Target Compound | 4-amino-2-(trifluoromethyl)phenyl | 4-ethyl | Reference structure |
| [1-[4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone] | 5-fluoro-2-(trifluoromethyl)phenyl | 4-(4-fluorobenzyl) | Additional fluorine on phenyl; benzyl group increases steric bulk |
| 2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone | 4-fluorophenyl | 1-methylindole-2-carbonyl | Indole moiety introduces π-π stacking potential |
| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone | 3-(trifluoromethyl)phenyl | 4-(4-hydroxyphenyl) | Hydroxyl group enables hydrogen bonding |
| (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone | 4-aminophenyl | 4-methyl | Lacks -CF₃; methyl group reduces lipophilicity |
Key Observations :
- Piperazine modifications : Ethyl (target) vs. fluorobenzyl or indole substituents influence steric hindrance and binding pocket compatibility.
- Hydrogen bonding : Hydroxyl groups in may improve solubility but reduce CNS penetration compared to the ethyl group in the target compound.
Table 2: Bioactivity Insights
| Compound | Potential Bioactivity | Evidence |
|---|---|---|
| Target Compound | CNS drug candidate (theoretical) | Structural analogy to piperazine-based antipsychotics |
| [1-(4-Hydroxypiperidin-1-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone | Enzyme inhibition (e.g., kinase targets) | Benzothiazole moiety suggests kinase affinity |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Antibacterial/antifungal (hypothetical) | Furan groups are common in antimicrobial agents |
| (4-Nitrophenyl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | Prodrug potential (nitro reduction to amine) | Nitro groups often serve as prodrug precursors |
Key Observations :
- The target compound’s ethylpiperazine group may favor CNS applications due to moderate lipophilicity, whereas bulkier substituents (e.g., indole ) might limit bioavailability .
- Trifluoromethyl analogs (target, ) are likely more stable under oxidative metabolic conditions than non-fluorinated derivatives .
Biological Activity
Overview
(4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone is a synthetic organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a trifluoromethyl group, an amino group, and a piperazine ring, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C14H18F3N3O
- Molecular Weight : 303.31 g/mol
- CAS Number : 1609677-80-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the piperazine ring provides structural stability. This compound may function as an inhibitor or modulator of various signaling pathways, contributing to its therapeutic potential.
Biological Activity and Therapeutic Potential
Research indicates that (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone exhibits promising biological activities:
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Anticancer Properties :
- Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing trifluoromethyl groups have demonstrated enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
- The compound's structural analogs have been evaluated for their effects on various cancer cell lines, indicating potential selective inhibition of key pathways involved in tumor growth .
-
Enzyme Inhibition :
- The compound is explored for its role as a potential inhibitor of specific kinases, such as FLT3 kinase, which is implicated in certain types of leukemia. In vitro studies have revealed that related compounds can exhibit low nanomolar IC50 values against FLT3, suggesting that (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone may similarly affect this target .
- Pharmacological Applications :
Study 1: Anticancer Activity
A study investigated the effects of structurally related compounds on MV4-11 cells (a model for acute myeloid leukemia). Compounds with trifluoromethyl substitutions showed significant inhibition of cell proliferation and induced apoptosis at low concentrations (IC50 values in the nanomolar range) .
Study 2: Enzyme Interaction
Research on similar piperazine derivatives indicated that modifications to the piperazine structure could enhance enzyme selectivity and potency. For example, compounds with additional substituents were found to effectively inhibit FLT3 kinase activity, leading to reduced cell viability in leukemia models .
Comparative Analysis
| Compound | Structural Features | Notable Activity | IC50 (µM) |
|---|---|---|---|
| (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone | Trifluoromethyl, Amino, Piperazine | Potential anticancer activity | TBD |
| (4-Amino-2-(trifluoromethyl)phenyl)methanone | Trifluoromethyl, Amino | Moderate anticancer activity | TBD |
| (4-Ethylpiperazin-1-yl)methanone | Ethyl Piperazine | Limited activity | TBD |
Q & A
Q. What are the recommended synthetic routes for (4-Amino-2-(trifluoromethyl)phenyl)(4-ethylpiperazin-1-yl)methanone, and how can reaction yields be optimized?
- Methodological Answer: The compound can be synthesized via coupling reactions between substituted phenyl moieties and piperazine derivatives. For example, analogous compounds were synthesized using silver nitrate and potassium persulfate in acetonitrile/water under nitrogen at 60°C for 24 hours, achieving moderate yields . Optimize yields by adjusting stoichiometry (e.g., 1:2 molar ratio of aryl precursor to piperazine) and using inert atmospheres to prevent oxidation. Purification via silica gel chromatography (e.g., Rf = 0.39–0.44) and recrystallization improves purity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) and compare to analogs. For example, the trifluoromethyl group in similar compounds shows distinct downfield shifts (δ 132.9 ppm in 13C NMR) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ = 407.1319) with <2 ppm error .
- Elemental Analysis : Validate calculated vs. experimental C/H/N percentages (e.g., C 61.71% calculated vs. 61.67% observed) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer: Test solubility in DMSO (common stock solvent) and aqueous buffers (pH 4–9). For stability, incubate at 37°C for 24–72 hours and monitor degradation via HPLC (e.g., tR = 9.5 min, purity >95%) . Use LC-MS to identify decomposition products, such as hydrolyzed piperazine rings .
Advanced Research Questions
Q. How to design analogs for structure-activity relationship (SAR) studies targeting bioactivity?
- Methodological Answer:
- Substituent Variation : Replace the 4-amino group with halogens (e.g., bromine in 12 , 13 ) or alkyl groups (e.g., methyl in 15 , 16 ) to modulate electron density and steric effects .
- Piperazine Modifications : Substitute the 4-ethyl group with hydroxyethyl or sulfonyl groups to alter hydrophilicity (e.g., logP changes from 2.1 to 1.8) .
- Bioactivity Testing : Screen analogs in target-specific assays (e.g., tubulin polymerization inhibition for anticancer activity) and correlate substituent effects with IC50 values .
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer:
- Mechanistic Profiling : Use phosphoproteomics or RNA-seq to identify differential signaling pathways (e.g., apoptosis vs. proliferation markers) .
- Membrane Permeability Assays : Measure cellular uptake via mass spectrometry; low permeability in certain cell lines may explain activity discrepancies .
- Metabolite Screening : Identify active/inactive metabolites using hepatic microsomes, as seen in analogs with trifluoromethyl groups .
Q. How to optimize pharmacokinetic properties without compromising target affinity?
- Methodological Answer:
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl in 18 ) to reduce logP from ~3.5 to ~2.0, improving aqueous solubility .
- Prodrug Design : Mask amino groups with acetyl or PEGylated moieties to enhance bioavailability, as demonstrated in piperazine-based prodrugs .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB; substituents like trifluoromethyl reduce binding (<90%) compared to hydrophobic groups .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
